molecular formula C12H18ClNO B1377436 [3-(Benzyloxy)cyclobutyl]methanamine hydrochloride CAS No. 1432680-73-3

[3-(Benzyloxy)cyclobutyl]methanamine hydrochloride

Cat. No.: B1377436
CAS No.: 1432680-73-3
M. Wt: 227.73 g/mol
InChI Key: VGQKSTLFBJGWKT-UHFFFAOYSA-N
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Description

[3-(Benzyloxy)cyclobutyl]methanamine hydrochloride (CAS: 1432680-73-3) is a cyclobutane-derived amine featuring a benzyloxy substituent at the 3-position of the cyclobutane ring and a primary amine group (-CH₂NH₂) in the form of a hydrochloride salt. Its molecular formula is C₁₂H₁₈ClNO, with a molecular weight of 227.73 g/mol . The compound is characterized by its strained cyclobutane ring, which confers unique reactivity and conformational rigidity compared to larger cycloalkanes. Safety data indicate it is a skin, eye, and respiratory irritant (H315, H319, H335), requiring careful handling .

Properties

IUPAC Name

(3-phenylmethoxycyclobutyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQKSTLFBJGWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OCC2=CC=CC=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [3-(Benzyloxy)cyclobutyl]methanamine hydrochloride typically involves several steps:

    Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzyloxy group: This step involves the attachment of a benzyl group to the cyclobutyl ring, often through nucleophilic substitution reactions.

    Hydrochloride formation: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

[3-(Benzyloxy)cyclobutyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the cyclobutyl ring.

    Hydrolysis: The benzyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[3-(Benzyloxy)cyclobutyl]methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological systems to understand its pharmacological properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-(Benzyloxy)cyclobutyl]methanamine hydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences from Target Compound Reference
[3-(Benzyloxy)phenyl]methanamine hydrochloride C₁₄H₁₆ClNO 249.74 Benzene ring, benzyloxy, -CH₂NH₂ Aromatic ring vs. strained cyclobutane
2-(Benzyloxy)-4-chloro-3-methylaniline hydrochloride C₁₃H₁₄ClNO 241.12 Benzene ring, chloro, methyl, -NH₂ Additional halogen and alkyl substituents
trans-[3-(Difluoromethyl)cyclobutyl]methanamine hydrochloride C₆H₁₀ClF₂N 185.60 Cyclobutane, difluoromethyl, -CH₂NH₂ Electronegative F atoms enhance polarity
(1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride C₅H₁₀ClF₂NO 197.59 Cyclobutane, difluoro, -CH₂OH Hydroxyl group increases hydrogen bonding
(S)-Cyclobutyl(phenyl)methanamine hydrochloride C₁₁H₁₆ClN 197.71 Cyclobutane, phenyl, -CH₂NH₂ Phenyl vs. benzyloxy; lacks ether oxygen

Key Research Findings

Cyclobutane Derivatives in Drug Discovery : Cyclobutane-containing amines are prioritized for their balance of rigidity and metabolic stability. For example, fluorinated variants (e.g., trans-[3-(difluoromethyl)cyclobutyl]methanamine hydrochloride) are explored as protease inhibitors due to their electronegative substituents .

Benzyloxy vs. Phenyl : Benzyloxy-substituted compounds exhibit higher solubility in polar solvents compared to purely aromatic analogs (e.g., (S)-cyclobutyl(phenyl)methanamine hydrochloride) .

Safety Trends : Amine hydrochlorides with bulky substituents (e.g., cyclopentyloxy) show reduced acute toxicity compared to smaller analogs, likely due to decreased membrane interaction .

Biological Activity

[3-(Benzyloxy)cyclobutyl]methanamine hydrochloride is a cyclic amine compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a cyclobutyl ring with a benzyloxy group and an amine functional group. The synthesis typically involves:

  • Formation of the cyclobutyl ring : Achieved through cyclization reactions.
  • Attachment of the benzyloxy group : Often via nucleophilic substitution.
  • Hydrochloride formation : Converting the free amine to its hydrochloride salt using hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. It may modulate their activity, resulting in various physiological effects. The specific molecular targets and pathways can vary based on the context of use, but ongoing research aims to elucidate these interactions more clearly.

Biological Activity and Pharmacological Properties

Research indicates that this compound exhibits several biological activities:

  • Neuropharmacological Effects : Potential applications in treating neurological disorders have been noted, suggesting it may influence neurotransmitter systems.
  • Antimicrobial Activity : Preliminary studies indicate some efficacy against microbial pathogens.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuropharmacologicalModulates neurotransmitter receptor activity,
AntimicrobialExhibits potential against certain microbial strains
Enzyme InhibitionMay inhibit specific enzymes involved in metabolic pathways,

Case Studies

Several studies have investigated the biological effects of compounds similar to this compound, providing insights into its potential therapeutic roles:

  • Neurotransmitter Modulation : A study explored how cyclic amines impact dopamine receptors, indicating that modifications in structure can significantly alter receptor affinity and activity, which is crucial for developing treatments for conditions like Parkinson's disease .
  • Antimicrobial Efficacy : Research on related compounds demonstrated significant antimicrobial effects against resistant strains of bacteria, highlighting the importance of structural features in enhancing bioactivity.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:

  • Absorption and Distribution : Initial studies suggest favorable absorption characteristics in animal models.
  • Metabolism and Excretion : Ongoing research aims to determine metabolic pathways and excretion rates to predict human pharmacokinetics accurately .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(Benzyloxy)cyclobutyl]methanamine hydrochloride
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[3-(Benzyloxy)cyclobutyl]methanamine hydrochloride

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